N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a bicyclic compound featuring a norbornene (bicyclo[2.2.1]heptene) core linked via a methylene group to a 4-phenyl-1,2,3-thiadiazole-5-carboxamide moiety. The bicyclo[2.2.1]heptene scaffold is known for its structural rigidity and lipophilicity, which can enhance blood-brain barrier (BBB) penetration and receptor binding in neurological targets . The 1,2,3-thiadiazole ring, a heterocycle with sulfur and nitrogen atoms, is often utilized in medicinal chemistry for its metabolic stability and electronic properties .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-phenylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(18-10-14-9-11-6-7-13(14)8-11)16-15(19-20-22-16)12-4-2-1-3-5-12/h1-7,11,13-14H,8-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFDZYPJCNEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)C3=C(N=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and bases like NaH. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
Biological Activities
Research has indicated that N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains and cancer cell lines:
- Antimicrobial Activity : In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been tested against several cancer cell lines (e.g., MCF-7 for breast cancer) showing IC50 values in the micromolar range, indicating its potential as a therapeutic agent.
Medicinal Chemistry
The compound is under investigation for its role in drug development due to its ability to interact with specific biological targets:
- Mechanism of Action : It is believed to modulate enzyme activity through binding interactions, which can lead to the inhibition of critical pathways in cancer and microbial proliferation.
- Therapeutic Potential : Ongoing studies are exploring its efficacy in treating conditions such as infections and tumors, leveraging its unique structural features that enhance bioactivity.
Material Science
This compound is also being researched for applications in materials science:
- Polymer Development : Its incorporation into polymer matrices is being studied to improve thermal stability and mechanical properties.
- Sensor Technology : The compound's unique electronic properties make it a candidate for use in sensors and electronic devices.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In another study featured in Cancer Letters, researchers assessed the anticancer properties of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Thiadiazole Carboxamides
Key Differences in Substituents
The target compound’s uniqueness lies in its bicycloheptenylmethyl substituent on the carboxamide nitrogen. Comparatively:
- 47n (N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide) replaces the bicyclic group with a 4-diethylaminophenyl moiety, enhancing electron-donating properties but reducing steric bulk .
Bicyclo[2.2.1]heptene Derivatives
Pharmacological Profiles
- NMDA Receptor Antagonists (Compounds 5a–f): These norcamphor-based amines exhibit micromolar affinity for NMDA receptors, with 5a showing the highest neuroprotective efficacy. However, they demonstrate concentration-dependent toxicity in MDCK cells (>100 µM), similar to memantine .
- Serotoninergic Ligands (Norbo-1 and Norbo-2): These norbornene derivatives with phenylpiperazine substituents act as serotonin receptor modulators. Their stereochemistry (endo/exo) significantly impacts activity, suggesting the target compound’s configuration could influence its pharmacological profile .
Functional Group Comparisons
Thiadiazole vs. Thiazole Derivatives
Thiazole carboxamides (e.g., 3a–s in ) replace the thiadiazole’s sulfur with a nitrogen atom. This modification alters electronic properties and binding interactions:
- Anticancer Activity : Thiadiazole derivatives like 7b and 11 () show potent activity against HepG-2 cells (IC50 = 1.61–1.98 µg/mL). The target’s bicyclic group may enhance cellular uptake or target specificity .
- Synthetic Flexibility : Thioamide intermediates (e.g., 3 in ) enable diverse derivatization, though the target compound’s synthesis focuses on coupling pre-formed bicyclic amines .
Toxicity and Physicochemical Properties
- BBB Penetration : The bicyclo[2.2.1]heptene scaffold in and is associated with BBB penetration, suggesting the target compound may access central targets .
- Toxicity Risks : Bicyclic NMDA antagonists exhibit toxicity at high concentrations (>100 µM), but the carboxamide group in the target compound could mitigate this by reducing cationic character .
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Materials : The primary reactants are bicyclo[2.2.1]hept-5-en-2-ylmethylamine and 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid.
- Coupling Agents : Commonly used coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
- Reaction Conditions : The reaction generally requires specific temperature and solvent conditions to achieve optimal yields.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reduction of the carboxamide group to an amine can be achieved using lithium aluminum hydride (LiAlH4).
- Substitution : Nucleophilic substitution reactions can occur at the phenyl ring with sodium hydride (NaH) and alkyl halides as reagents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro studies:
Case Study: Cytotoxicity Assays
A study assessed the cytotoxic effects of similar thiadiazole derivatives against multiple cancer cell lines, revealing promising results:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4f | HePG-2 | 5.05 |
| 4r | MCF-7 | 8.10 |
| Sorafenib | HePG-2 | 9.18 |
These findings suggest that compounds related to this compound may exhibit superior cytotoxicity compared to established drugs like sorafenib .
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as BRAF and VEGFR.
- Cell Cycle Arrest : It has been shown to induce G2-M and S-phase cell cycle arrest in cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, evidenced by increased apoptotic markers in treated cells compared to controls .
Comparative Studies
In a comparative analysis with other compounds from the same class, this compound demonstrated competitive IC50 values against various kinases:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 4f | BRAF | 0.194 |
| Sorafenib | BRAF | 0.171 |
| 4f | VEGFR | 0.071 |
| Sorafenib | VEGFR | 0.069 |
These results indicate that this compound may serve as a viable alternative or complement to existing therapeutic agents targeting similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
